![molecular formula C10H13ClN4OS B2701424 3-Chloro-5-[(2-morpholinoethyl)amino]-4-isothiazolecarbonitrile CAS No. 866009-32-7](/img/structure/B2701424.png)
3-Chloro-5-[(2-morpholinoethyl)amino]-4-isothiazolecarbonitrile
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Description
3-Chloro-5-[(2-morpholinoethyl)amino]-4-isothiazolecarbonitrile is a chemical compound with the molecular formula C10H13ClN4OS . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-[(2-morpholinoethyl)amino]-4-isothiazolecarbonitrile consists of 10 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 4 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis
The molecular weight of 3-Chloro-5-[(2-morpholinoethyl)amino]-4-isothiazolecarbonitrile is 272.75 . Other physical and chemical properties are not available in the sources I found.Scientific Research Applications
Chemical Reactions and Derivatives Synthesis : This compound and related isothiazole derivatives have been a subject of study in organic synthesis. Kalogirou and Koutentis (2014) investigated the reactions of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines like pyrrolidine and morpholine, leading to the formation of 3-amino-substituted derivatives (Kalogirou & Koutentis, 2014).
Synthesis of Heterocyclic Compounds : The compound's role in synthesizing new heterocyclic compounds has been explored. For instance, El-Dean et al. (2010) converted 1-Amino-5-Morpholino-6,7,8,9-Tetrahydrothieno[2,3-c]Isoquinoline-2-Carbonitrile into various fused heterocyclic compounds, demonstrating the versatility of such isothiazole derivatives in synthesizing pharmacologically relevant structures (El-Dean, Radwan, & Zaki, 2010).
Pharmacological Applications : While specific studies on 3-Chloro-5-[(2-morpholinoethyl)amino]-4-isothiazolecarbonitrile's pharmacological applications are limited, related compounds have been investigated. Ji et al. (2018) synthesized a compound (3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide) and studied its antitumor activity, suggesting potential medicinal applications of such molecules (Ji et al., 2018).
Structural and Spectroscopic Analysis : Studies like those by Shukla et al. (2014) on 1,2,4-triazole derivatives provide insights into the structural and spectroscopic properties of related compounds, which can be critical for understanding their behavior in various applications (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Antibacterial Evaluation : Compounds related to 3-Chloro-5-[(2-morpholinoethyl)amino]-4-isothiazolecarbonitrile have also been evaluated for their antibacterial properties. Rahimizadeh et al. (2011) synthesized thiazolo[4,5-d]pyrimidines, a related compound, and assessed their antibacterial efficacy, highlighting the potential for such compounds in antibacterial applications (Rahimizadeh, Bakavoli, Shiri, Faridnia, Pordeli, & Oroojalian, 2011).
properties
IUPAC Name |
3-chloro-5-(2-morpholin-4-ylethylamino)-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4OS/c11-9-8(7-12)10(17-14-9)13-1-2-15-3-5-16-6-4-15/h13H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRFNFNVSLZSGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(C(=NS2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666021 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Chloro-5-[(2-morpholinoethyl)amino]-4-isothiazolecarbonitrile |
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